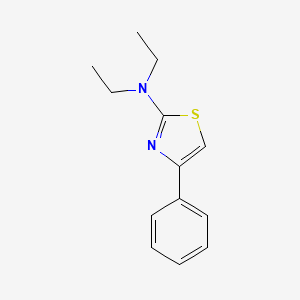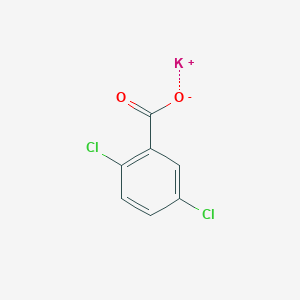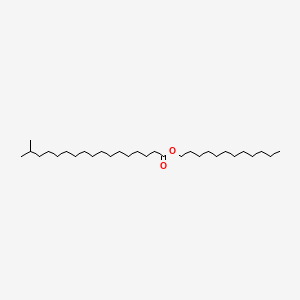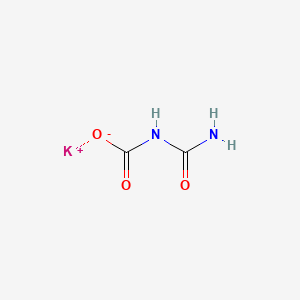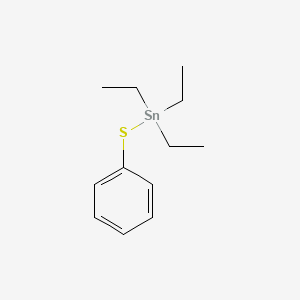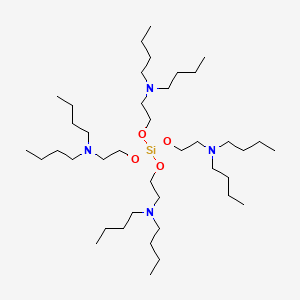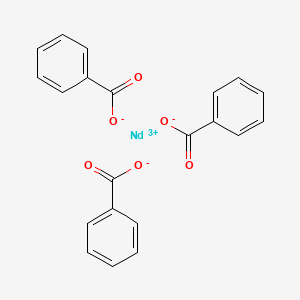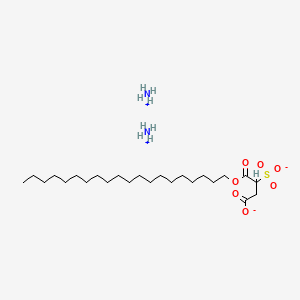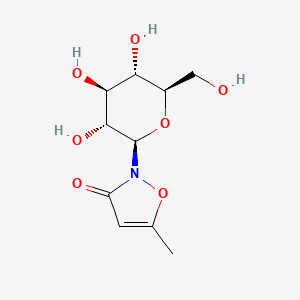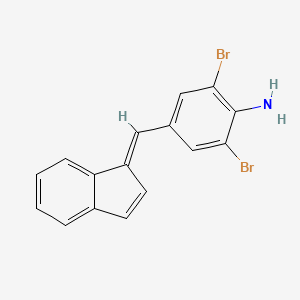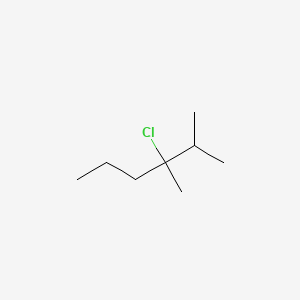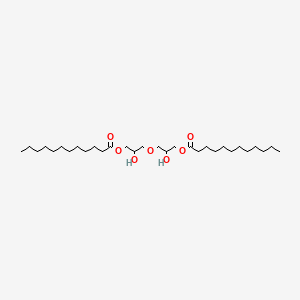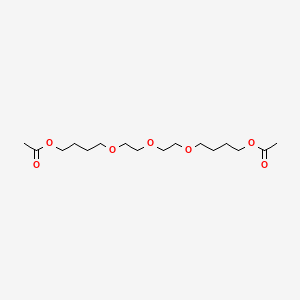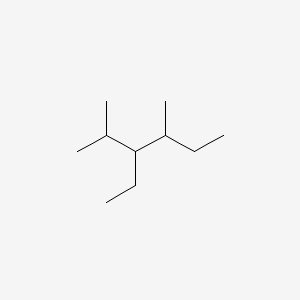
L-Lysine mono(benzenepyruvate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine mono(benzenepyruvate) is a compound formed by the combination of L-lysine, an essential amino acid, and benzenepyruvate, a derivative of pyruvic acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. L-lysine is crucial for human and animal growth, while benzenepyruvate is involved in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine mono(benzenepyruvate) can be synthesized through a series of chemical reactions involving L-lysine and benzenepyruvate. The process typically involves the following steps:
Formation of Benzenepyruvate: Benzenepyruvate is synthesized from benzaldehyde and pyruvic acid through a condensation reaction.
Coupling Reaction: L-lysine is then reacted with benzenepyruvate under controlled conditions to form L-lysine mono(benzenepyruvate). This reaction often requires a catalyst and specific temperature and pH conditions to ensure optimal yield.
Industrial Production Methods
Industrial production of L-lysine mono(benzenepyruvate) involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
L-Lysine mono(benzenepyruvate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
L-Lysine mono(benzenepyruvate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a nutritional supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in promoting bone health and its anti-viral properties.
Industry: It is used in the production of animal feed supplements and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of L-lysine mono(benzenepyruvate) involves its interaction with specific molecular targets and pathways. L-lysine is known to play a role in protein synthesis, calcium absorption, and collagen formation. Benzenepyruvate, on the other hand, is involved in energy metabolism and various biochemical reactions. Together, they exert their effects by influencing these pathways and promoting overall metabolic health.
Comparison with Similar Compounds
Similar Compounds
L-lysine hydrochloride: A common form of L-lysine used in supplements.
L-lysine acetate: Another derivative of L-lysine with similar applications.
Benzenepyruvic acid: A precursor to benzenepyruvate with similar chemical properties.
Uniqueness
L-Lysine mono(benzenepyruvate) is unique due to its combined properties of L-lysine and benzenepyruvate. This combination allows it to have a broader range of applications and potentially enhanced biological activity compared to its individual components.
Properties
CAS No. |
78000-36-9 |
|---|---|
Molecular Formula |
C15H22N2O5 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C6H14N2O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4-2-1-3-5(8)6(9)10/h1-5H,6H2,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
ACJBRZHLANZBOR-ZSCHJXSPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


